molecular formula C20H18N2O3 B5164053 N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Cat. No. B5164053
M. Wt: 334.4 g/mol
InChI Key: CESQTJPGKLYFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, also known as AD-1211, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of isoindolinone derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In animal models of pain, it has been shown to reduce pain sensitivity and improve quality of life.

Advantages and Limitations for Lab Experiments

N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various disease states. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its potential toxicity and side effects must be carefully monitored in animal studies.

Future Directions

There are several future directions for research on N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy in animal models of cancer, as well as its safety and tolerability in humans. Another area of interest is its potential use in pain management. Studies are needed to further elucidate its mechanism of action in pain sensation, as well as its potential side effects and interactions with other pain medications. Additionally, research is needed to explore its potential use in other disease states, such as inflammation and autoimmune disorders.

Synthesis Methods

The synthesis of N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide involves the reaction of 2-amino-3-phenylpropanoic acid with acetic anhydride to form the corresponding N-acetyl derivative. This intermediate is then reacted with phthalic anhydride to yield the desired isoindolinone product. The final step involves the addition of allyl bromide to the amide nitrogen to introduce the allyl group.

Scientific Research Applications

N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In preclinical studies, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-12-21-18(23)17(13-14-8-4-3-5-9-14)22-19(24)15-10-6-7-11-16(15)20(22)25/h2-11,17H,1,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQTJPGKLYFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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